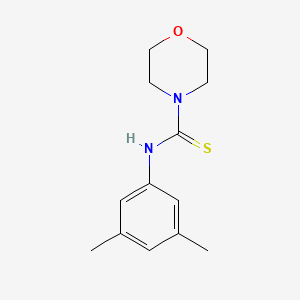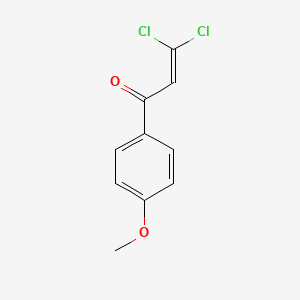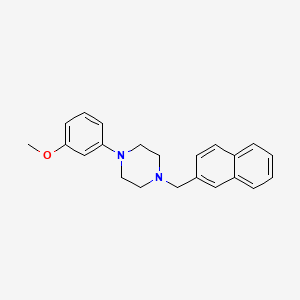
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as FATH, is a chemical compound that has been extensively studied for its potential applications in scientific research. FATH is a hydrazone derivative of 3-(2-furyl)acrylaldehyde and 5-phenyl-1,2,4-triazin-3-yl, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In We will also list future directions for research on FATH.
作用機序
The mechanism of action of 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways in cells. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to inhibit the production of ROS in cells by scavenging free radicals and reducing oxidative stress. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to modulate the activity of various enzymes and proteins involved in cell signaling and metabolism, including protein kinase C (PKC) and nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to exhibit a range of interesting biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to protect cells from oxidative stress and DNA damage, which can lead to the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and autoimmune diseases.
実験室実験の利点と制限
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be easily synthesized using simple and inexpensive reagents, and it is stable under a wide range of conditions. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has some limitations for lab experiments, including its limited solubility in water and some organic solvents. This can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for research on 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, including the development of new 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone derivatives with improved properties and the investigation of 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone's potential applications in various disease models. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone derivatives with improved solubility and bioavailability could be developed to enhance their effectiveness as drug candidates. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone could also be studied in various disease models, including cancer, cardiovascular disease, and neurodegenerative diseases, to determine its potential therapeutic applications. Additionally, 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone could be studied in combination with other drugs or therapies to enhance their effectiveness and reduce side effects.
合成法
The synthesis of 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 3-(2-furyl)acrylaldehyde with 5-phenyl-1,2,4-triazin-3-ylhydrazine in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified using column chromatography or recrystallization. The purity and yield of 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be optimized by adjusting the reaction conditions and the choice of solvent and catalyst.
科学的研究の応用
3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and medicinal chemistry. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a potential candidate for the development of new drugs and therapies. 3-(2-furyl)acrylaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been studied for its potential use as a fluorescent probe for the detection of metal ions and other analytes in biological samples.
特性
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-2-6-13(7-3-1)15-12-18-21-16(19-15)20-17-10-4-8-14-9-5-11-22-14/h1-12H,(H,19,20,21)/b8-4+,17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTHRFGCZWSOHI-KGUOSTGJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)

![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)


![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)


![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5821567.png)
![4-{[3-bromo-4-(dimethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5821577.png)